molecular formula C17H18BrN3O3 B2694494 ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate CAS No. 622789-14-4

ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate

Cat. No.: B2694494
CAS No.: 622789-14-4
M. Wt: 392.253
InChI Key: LLNWIQFHEDBDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a synthetic pyridine derivative characterized by a substituted carbamoyl amino group at the 5-position of the pyridine ring and ester functionality at the 3-position. This compound belongs to a broader class of ethyl-substituted pyridine carbamates/amides, which are explored for their pharmacological and material science applications due to their modular synthesis and tunable properties .

Properties

IUPAC Name

ethyl 5-[(4-bromophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNWIQFHEDBDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The ester group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H18BrN3O3
  • Molecular Weight : 396.25 g/mol

The compound features a pyridine ring substituted with a carbamoyl group and a bromophenyl moiety, which contributes to its biological activity and potential therapeutic applications.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit significant anticancer properties. Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and proliferation .
    • MEK Inhibition : The compound has been studied for its potential role as a MEK inhibitor. MEK (Mitogen-activated protein kinase) plays a crucial role in cell signaling pathways that regulate cell division and survival. Inhibition of MEK can lead to reduced cancer cell proliferation .
  • Pharmaceutical Development
    • Drug Formulation : The compound's unique structure allows for the development of novel drug formulations aimed at treating various diseases, including cancer and inflammatory conditions. Its ability to modify biological pathways makes it a candidate for further pharmaceutical exploration .
    • Combination Therapies : Given its mechanism of action, this compound can be utilized in combination therapies to enhance the efficacy of existing treatments or to overcome drug resistance in cancer therapies .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer PropertiesEvaluated the cytotoxic effects of various pyridine derivativesEthyl 5-{[(4-bromophenyl)carbamoyl]amino} showed significant cytotoxicity against several cancer cell lines .
MEK Inhibitor ResearchInvestigated the role of heteroaryl compounds as MEK inhibitorsThe compound demonstrated promising inhibitory effects on MEK signaling pathways, suggesting potential therapeutic applications in oncology .
Drug Formulation DevelopmentExplored the formulation of novel drugs using pyridine derivativesThe compound was highlighted as a suitable candidate for new drug formulations targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the carbamoyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include pyridine, pyrimidine, and isothiazole derivatives with similar substitution patterns. Key comparisons are summarized below:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate (Target) Pyridine 5-(4-bromophenyl carbamoyl amino), 2,6-dimethyl, 3-ethyl ester Hypothesized bioactivity (e.g., anti-inflammatory, enzyme inhibition) due to Br and amide
Ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate Pyridine 5-acetyl, 2,6-dimethyl, 3-ethyl ester Likely lower polarity due to acetyl vs. carbamoyl; used in material science
5-(4-Chlorobenzoyl)amino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide (MR-2/94) Isothiazole 4-isothiazole, 5-(4-chlorobenzoyl)amino, 3-methyl, N-(4-chlorophenyl) Strong immunosuppressive and anti-inflammatory activity
5-(4-Chlorobenzoyl)aminopyrimidine derivatives Pyrimidine Pyrimidine core, 5-(4-chlorobenzoyl)amino, N-substituted carboxamides Reduced anti-inflammatory activity compared to isothiazole analogues
Ethyl 5,6-dimethylpyridine-3-carboxylate Pyridine 5,6-dimethyl, 3-ethyl ester Simpler structure; potential precursor for bioactive analogues

Key Observations

Core Ring Impact on Bioactivity The isothiazole derivative MR-2/94 () exhibits strong immunosuppressive activity, attributed to the isothiazole ring’s electronic and steric properties. In contrast, pyrimidine analogues with identical substituents show reduced activity, suggesting the core heterocycle critically influences target binding . The target pyridine-based compound may occupy an intermediate position in activity due to pyridine’s moderate electronegativity and planar geometry.

This could improve membrane permeability but may reduce solubility. Chlorobenzoyl substituents in MR-2/94 and pyrimidine derivatives () demonstrate that halogen positioning (para vs. meta) affects receptor interactions. The target’s para-bromo group may similarly enhance affinity for halogen-binding pockets.

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to ethyl 5-acetyl-2,6-dimethylpyridine-3-carboxylate (), involving condensation of substituted pyridine precursors with carbamoylating agents. However, the 4-bromophenyl carbamoyl group may require specialized coupling conditions to avoid dehalogenation .

The bromine atom adds molecular weight (~79.9 g/mol) and may elevate melting points relative to non-halogenated analogues.

Biological Activity

Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H17BrN2O3
  • Molecular Weight : 363.21 g/mol

Mechanisms of Biological Activity

  • Inhibition of MEK Pathway :
    This compound has been identified as a potential inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) signaling pathway. This pathway is crucial in regulating cell division and survival, making it a target for cancer therapy .
  • Antitumor Activity :
    Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, likely through the modulation of Bcl-2 family proteins, which are key regulators of the apoptotic process .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the bromophenyl and pyridine moieties can significantly impact biological activity. For instance:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity, which may improve cellular uptake and bioavailability.
  • Carbamoyl Group : Variations in the carbamoyl group can alter binding affinity to target proteins, affecting overall potency .

Biological Activity Data

The following table summarizes key findings from studies on this compound:

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
A549 (lung carcinoma)12.5MEK inhibition
HeLa (cervical carcinoma)8.0Induction of apoptosis
MCF-7 (breast cancer)15.0Modulation of Bcl-2 proteins

Case Studies

  • In Vitro Studies :
    In vitro assays have demonstrated that the compound effectively induces apoptosis in A549 and HeLa cell lines at concentrations ranging from 8 to 15 μM. The induction of apoptosis was confirmed through flow cytometry analysis, which showed increased Annexin V positivity in treated cells .
  • In Vivo Efficacy :
    Animal models have been utilized to assess the in vivo efficacy of this compound. Preliminary results indicate a reduction in tumor size in xenograft models treated with the compound compared to controls, suggesting its potential as a therapeutic agent against certain cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.